
2-Chloro-4-methoxy-3-nitrobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-methoxy-3-nitrobenzene-1-sulfonamide is an organic compound with a complex structure that includes chloro, methoxy, nitro, and sulfonamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxy-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the nitration of 2-chloro-4-methoxyaniline to introduce the nitro group. This is followed by sulfonation to add the sulfonamide group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired substitutions occur without unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-methoxy-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include various oxidized derivatives depending on the specific conditions.
Reduction: The primary product is 2-Chloro-4-methoxy-3-aminobenzene-1-sulfonamide.
Substitution: Products vary based on the nucleophile used, resulting in different substituted derivatives.
Applications De Recherche Scientifique
2-Chloro-4-methoxy-3-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-methoxy-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group may also play a role in its activity by interacting with enzymes or other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-nitroanisole: Similar structure but lacks the sulfonamide group.
4-Methoxy-2-methyl-1-nitrobenzene: Similar structure but with a methyl group instead of a chloro group.
2-Chloro-4-nitroaniline: Similar structure but lacks the methoxy group.
Propriétés
Numéro CAS |
88345-22-6 |
|---|---|
Formule moléculaire |
C7H7ClN2O5S |
Poids moléculaire |
266.66 g/mol |
Nom IUPAC |
2-chloro-4-methoxy-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H7ClN2O5S/c1-15-4-2-3-5(16(9,13)14)6(8)7(4)10(11)12/h2-3H,1H3,(H2,9,13,14) |
Clé InChI |
FBMPCYUYQIIEFR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)S(=O)(=O)N)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



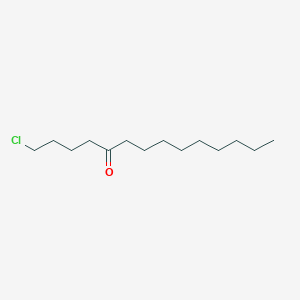
![S-[3-(Dimethylamino)propyl] methylcarbamothioate](/img/structure/B14386249.png)


![4-[Bis(4-fluorophenyl)methoxy]piperidine;oxalic acid](/img/structure/B14386272.png)
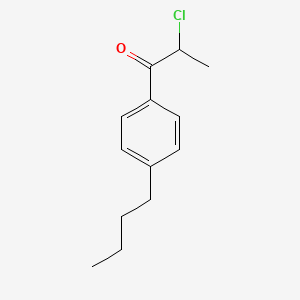


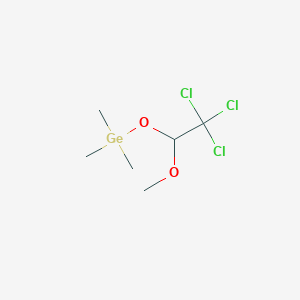
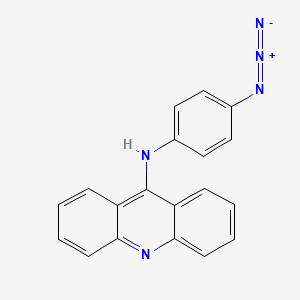
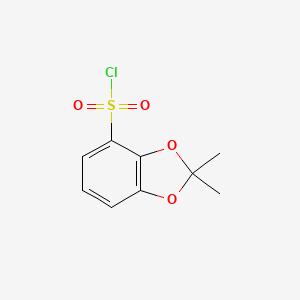
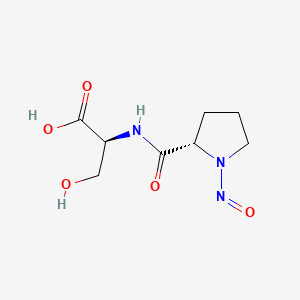
![N-Benzyl-N'-[2-(4-bromophenyl)-2-oxoethyl]urea](/img/structure/B14386320.png)
